molecular formula C9H8N2O2 B599527 Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate CAS No. 108128-21-8

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

Cat. No. B599527
M. Wt: 176.175
InChI Key: OOAZSPKQGPIJHE-UHFFFAOYSA-N
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Description

“Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is not clearly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate and its derivatives have been explored in various synthetic pathways and chemical reactions. For instance, the thermolysis of certain pyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c-]pyridazines, which can be further processed to yield novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979). Similarly, the synthesis of fluorescent benzo and hetero[c]-fused pyrrolo[3,4-c]pyridazine-5-carboxylates has been achieved through transformations involving methyl 4-aminopyrrole-2-carboxylate (Galenko et al., 2016).

Spectroscopic and Fluorescence Properties

Pyrrolo[1,2-b]pyridazine derivatives have been studied for their optical spectroscopic characteristics. Compounds like 5,6-dicarbomethoxy-2,7-dimethylpyrrolo[1,2-b]pyridazine and its derivatives have shown intense fluorescence with high quantum yields, which is also evident in their solid state. These properties have been analyzed through UV–vis absorption, steady-state, and time-resolved fluorescence measurements (Vasilescu et al., 2008).

Chemiluminescent Applications

Certain polycyclic pyridazinediones, derived from pyrrolo[1,2-b]pyridazine-6-carboxylate, have been synthesized and found to exhibit significant chemiluminescence, making them potentially useful in light production and other applications (Tominaga et al., 1998).

Novel Syntheses and Heterocyclic Compounds

Research has also focused on novel synthetic methods to produce derivatives of pyrrolo[1,2-b]pyridazine-6-carboxylate. These methods have led to the creation of unprecedented heterocyclic skeletons, contributing significantly to the field of organic chemistry and material science. For example, streamlined synthesis methodologies have been developed for creating diverse pyrrolo[3,4-d]pyridazin-1-one systems (Bonacorso et al., 2019).

Advanced Chemical Properties

The chemical properties of pyrrolo[1,2-b]pyridazine derivatives have been extensively studied, including their reactivity, electrophilic substitutions, and various condensation reactions. These studies have expanded the understanding of these compounds and their potential applications in various fields (Zupan et al., 1971).

Future Directions

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, have attracted attention due to their wide range of biological activities and their potential in drug discovery . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAZSPKQGPIJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856180
Record name Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

CAS RN

108128-21-8
Record name Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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